N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine
Description
N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine is a compound that combines the structural features of adamantane and chroman. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, while chroman is a bicyclic structure that is a core component of many bioactive molecules. This combination results in a compound with unique chemical and biological properties, making it of interest in various fields of research.
Properties
IUPAC Name |
1-(2-adamantyl)-N-(3,4-dihydro-2H-chromen-6-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-2-17-7-14(3-4-21(17)23-5-1)12-22-13-20-18-8-15-6-16(10-18)11-19(20)9-15/h3-4,7,15-16,18-20,22H,1-2,5-6,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWGTQVKXQZHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CNCC3C4CC5CC(C4)CC3C5)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: This can be achieved by reacting adamantane with a suitable alkylating agent under acidic conditions to introduce the adamantylmethyl group.
Synthesis of the Chroman Derivative: The chroman structure can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Coupling Reaction: The final step involves coupling the adamantylmethyl intermediate with the chroman derivative using a suitable amination reaction, such as reductive amination, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, given the known bioactivity of adamantane derivatives.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and structural properties.
Mechanism of Action
The mechanism of action of N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group is known to enhance lipophilicity and stability, potentially improving the pharmacokinetics of the compound. The chroman moiety may interact with specific binding sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and anti-Parkinsonian drug.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral drug.
Uniqueness
N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine is unique due to the combination of the adamantyl and chroman structures. This dual functionality can provide enhanced stability, lipophilicity, and potential bioactivity compared to other compounds with only one of these moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
